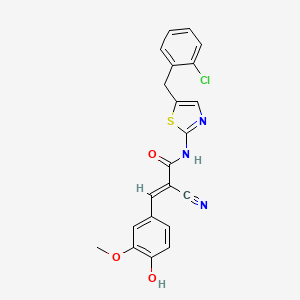

(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide" is a compound that belongs to a class of organic compounds known for their potential applications in various fields, such as herbicides and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds similar to "this compound" often involves the condensation of different organic moieties. For example, Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which demonstrated significant herbicidal activities, indicating the potential of such compounds in agricultural applications (Wang, Li, Li, & Huang, 2004).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like NMR spectroscopy and X-ray diffraction. Kariuki et al. (2022) determined the structure of a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, highlighting the importance of these techniques in understanding the compound's molecular geometry (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).

Chemical Reactions and Properties

Compounds in this category often participate in various chemical reactions, forming new derivatives with different properties. For instance, Abdulla et al. (2013) discussed the synthesis of pyrazoline derivatives using a starting material similar to "this compound," which demonstrates the compound's reactivity and versatility (Abdulla, Amr, Hussain, Al-Omar, & Shalaby, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applications of these compounds. Gupta et al. (2013) investigated the crystal growth and physical properties of a structurally related compound, which sheds light on the physical characteristics of such molecules (Gupta, Rai, Inbanathan, & Fleck, 2013).

Scientific Research Applications

Corrosion Inhibition

- Acrylamide derivatives, closely related to the chemical , have been studied for their potential as corrosion inhibitors. Research indicates that these compounds are effective in preventing corrosion of copper in nitric acid solutions, acting as mixed-type inhibitors and following chemical adsorption and Langmuir isotherm (Abu-Rayyan et al., 2022).

Cytotoxic Activity

- Certain acrylamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. For example, some derivatives exhibited promising cytotoxicity against human lung adenocarcinoma epithelial cell lines and induced apoptotic cell death (Kamal et al., 2014).

- Other compounds within this chemical class have demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Herbicidal Activity

- Research has shown that certain 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, similar to the compound , are effective as herbicidal inhibitors of PSII electron transport, displaying herbicidal activities comparable to existing analogues (Wang et al., 2004).

Chemical Synthesis and Characterization

- Various acrylamide derivatives have been synthesized and characterized using techniques like NMR spectroscopy and single crystal X-ray diffraction, highlighting the diverse potential applications of these compounds in chemical synthesis (Kariuki et al., 2022).

properties

IUPAC Name |

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S/c1-28-19-9-13(6-7-18(19)26)8-15(11-23)20(27)25-21-24-12-16(29-21)10-14-4-2-3-5-17(14)22/h2-9,12,26H,10H2,1H3,(H,24,25,27)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHXQNZZYOTVAO-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)

![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2490320.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)

![2-hydroxy-8-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)

![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)

![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)

![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)